5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole is a heterocyclic compound that features an azetidine ring, a chlorobenzyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols or β-amino acids, under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the azetidine ring.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and oxygen under catalytic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Chemical Biology: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Material Science: The compound’s heterocyclic structure may impart interesting electronic or photophysical properties, making it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
5-(Azetidin-3-yl)-3-(4-fluorobenzyl)-1,2,4-oxadiazole: Similar structure but with a fluorine atom instead of chlorine.
5-(Azetidin-3-yl)-3-(4-methylbenzyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of chlorine.
5-(Azetidin-3-yl)-3-(4-nitrobenzyl)-1,2,4-oxadiazole: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorobenzyl group in 5-(Azetidin-3-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole may impart unique electronic and steric properties, influencing its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-3-1-8(2-4-10)5-11-15-12(17-16-11)9-6-14-7-9/h1-4,9,14H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULQYZJENKCEMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.